(tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine hydrochloride
CAS No.: 1864059-99-3
Cat. No.: VC3093792
Molecular Formula: C13H20ClNO
Molecular Weight: 241.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1864059-99-3 |
|---|---|
| Molecular Formula | C13H20ClNO |
| Molecular Weight | 241.76 g/mol |
| IUPAC Name | (2-methylphenyl)-(oxan-4-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C13H19NO.ClH/c1-10-4-2-3-5-12(10)13(14)11-6-8-15-9-7-11;/h2-5,11,13H,6-9,14H2,1H3;1H |
| Standard InChI Key | DZHSSALWUPLFAL-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C(C2CCOCC2)N.Cl |
| Canonical SMILES | CC1=CC=CC=C1C(C2CCOCC2)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Basic Information and Nomenclature
(Tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine hydrochloride is the hydrochloride salt of the free base (tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine. The parent compound is also known by its IUPAC name (2-methylphenyl)(oxan-4-yl)methanamine . The compound contains three key structural components: a tetrahydropyran ring, an o-tolyl (2-methylphenyl) group, and a methanamine linker.
Table 1: Chemical Identifiers and Basic Properties
Structural Features
The compound consists of a saturated six-membered tetrahydropyran ring with an oxygen atom at position 1, connected to an o-tolyl group via a methanamine bridge at the 4-position of the tetrahydropyran ring. The hydrochloride salt formation occurs at the nitrogen atom of the methanamine group, resulting in a positively charged ammonium center balanced by a chloride counterion.
The structural formula can be represented as follows:
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Free base canonical SMILES: CC1=CC=CC=C1C(C2CCOCC2)N
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InChI: InChI=1S/C13H19NO/c1-10-4-2-3-5-12(10)13(14)11-6-8-15-9-7-11/h2-5,11,13H,6-9,14H2,1H3
Physicochemical Properties
Physical Characteristics
While specific physical data for the hydrochloride salt is limited in the available literature, general properties can be inferred based on similar compounds and chemical principles. As a hydrochloride salt, it is expected to exist as a crystalline solid with improved water solubility compared to its free base form.
Table 2: Estimated Physicochemical Properties
| Property | Expected Value/Characteristic |
|---|---|
| Physical State | Crystalline solid |
| Color | White to off-white |
| Solubility | Soluble in water, methanol, and polar organic solvents |
| Melting Point | Higher than the free base (typically >200°C for similar amine HCl salts) |
| Stability | Generally stable under normal storage conditions |
Chemical Reactivity
The hydrochloride salt form affects several chemical properties of the compound:
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The protonated amine group becomes less nucleophilic than in the free base form
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Increased water solubility facilitates aqueous reactions and analysis
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The salt form provides greater stability against oxidation of the amine group
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Potential for hydrogen bonding is altered due to the charged ammonium center
Synthesis and Preparation Methods
Salt Formation
Formation of the hydrochloride salt typically involves:
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Dissolution of the free base in a suitable organic solvent (ether, THF, or dichloromethane)
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Addition of anhydrous HCl or HCl in dioxane/ether
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Precipitation of the salt, followed by filtration and recrystallization
This process enhances the compound's stability, solubility profile, and handling characteristics for research applications.
Analytical Characterization
Spectroscopic Profiles
For comprehensive characterization of (tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine hydrochloride, multiple analytical techniques would typically be employed.
Table 3: Expected Spectroscopic Characteristics
| Analytical Technique | Expected Key Features |
|---|---|
| ¹H NMR | Signals for aromatic protons (7.0-7.5 ppm), methyl group (2.0-2.5 ppm), methine proton (3.5-4.0 ppm), tetrahydropyran ring protons (1.5-4.0 ppm), and broadened NH₃⁺ signal (8.0-9.0 ppm) |
| ¹³C NMR | Signals for aromatic carbons (125-140 ppm), methyl carbon (~20 ppm), methine carbon (55-60 ppm), and tetrahydropyran ring carbons (25-75 ppm) |
| IR | N-H stretching (3300-2800 cm⁻¹), C-H stretching (2950-2850 cm⁻¹), C-O stretching (1100-1000 cm⁻¹), and NH₃⁺ deformation bands (1600-1500 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak at m/z 205 (free base) or characteristic fragmentation patterns |
Structural Relationship to Similar Compounds
Comparative Analysis
Several structurally related compounds appear in the search results, providing context for understanding the properties and potential applications of (tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine hydrochloride.
Table 4: Comparison with Related Compounds
Structure-Property Relationships
The specific structural features of (tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine hydrochloride contribute to its chemical behavior:
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